
L-Cysteine, L-cysteinylglycyl-L-histidyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, L-cysteinylglycyl-L-histidyl- is a tripeptide composed of the amino acids L-cysteine, L-cysteinylglycine, and L-histidine. This compound is known for its unique sulfur-containing structure, which plays a crucial role in various biological processes. It is involved in protein folding, redox reactions, and serves as a precursor for several important biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinylglycyl-L-histidyl- typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds under mild conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of L-Cysteine, L-cysteinylglycyl-L-histidyl- often employs biotechnological approaches, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired tripeptide by optimizing metabolic pathways and fermentation conditions. This method is preferred over chemical synthesis due to its higher yield, lower cost, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, L-cysteinylglycyl-L-histidyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in L-cysteine can be oxidized to form disulfide bonds, which are crucial for protein stability.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming new peptide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Dithiothreitol or β-mercaptoethanol under mild conditions.
Substitution: Carbodiimides or phosphonium salts in anhydrous solvents.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of extended peptide chains or modified peptides.
Applications De Recherche Scientifique
L-Cysteine, L-cysteinylglycyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Plays a role in studying protein folding, redox biology, and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress and protein misfolding diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of L-Cysteine, L-cysteinylglycyl-L-histidyl- involves its ability to participate in redox reactions and form disulfide bonds. These properties are essential for maintaining the structural integrity of proteins and protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling molecules, to modulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cysteinylglycine: A dipeptide that serves as an intermediate in the degradation of glutathione.
L-Cysteinylhistidine: A dipeptide with potential antioxidant properties.
Uniqueness
L-Cysteine, L-cysteinylglycyl-L-histidyl- is unique due to its tripeptide structure, which combines the properties of its constituent amino acids. This combination enhances its ability to participate in redox reactions, form stable disulfide bonds, and interact with a wide range of molecular targets. These features make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
200405-36-3 |
|---|---|
Formule moléculaire |
C14H22N6O5S2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C14H22N6O5S2/c15-8(4-26)12(22)17-3-11(21)19-9(1-7-2-16-6-18-7)13(23)20-10(5-27)14(24)25/h2,6,8-10,26-27H,1,3-5,15H2,(H,16,18)(H,17,22)(H,19,21)(H,20,23)(H,24,25)/t8-,9-,10-/m0/s1 |
Clé InChI |
YOULFVOOZSHVJT-GUBZILKMSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


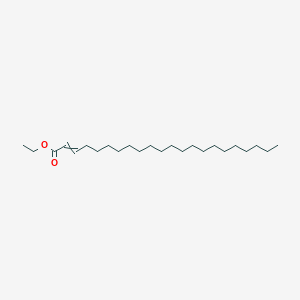

![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)
![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
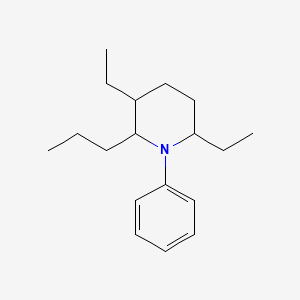
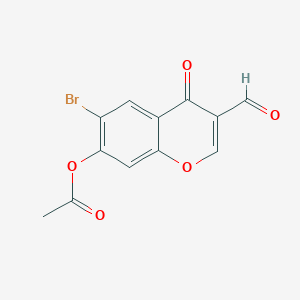
![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
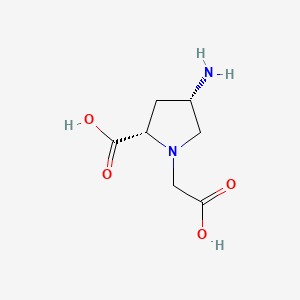

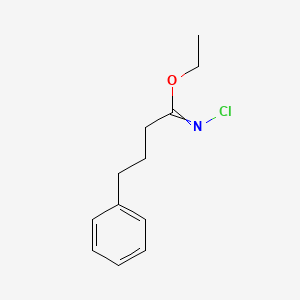
silane](/img/structure/B12561705.png)
